6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]
CAS No.:
Cat. No.: VC17782434
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane] -](/images/structure/VC17782434.png)
Specification
Molecular Formula | C11H12BrNO |
---|---|
Molecular Weight | 254.12 g/mol |
IUPAC Name | 6-bromospiro[1,2-dihydroindole-3,3'-oxolane] |
Standard InChI | InChI=1S/C11H12BrNO/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2 |
Standard InChI Key | FGGPDLPSFTUFSO-UHFFFAOYSA-N |
Canonical SMILES | C1COCC12CNC3=C2C=CC(=C3)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of a bicyclic framework where a 6-bromoindole moiety shares a spiro-junction at position 3 with a 3'-oxolane (tetrahydrofuran) ring. This arrangement creates a rigid three-dimensional structure that influences both its chemical reactivity and biological interactions. Key structural parameters include:
Table 1: Molecular descriptors of 6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]
Property | Value | Source |
---|---|---|
Molecular formula | C₁₁H₁₂BrNO | |
Molecular weight | 254.12 g/mol | |
IUPAC name | 6-bromospiro[1,2-dihydroindole-3,3'-oxolane] | |
Canonical SMILES | C1COCC12CNC3=C2C=CC(=C3)Br | |
Topological polar surface area | 21.3 Ų |
The spirocyclic configuration imposes significant steric constraints, particularly around the shared sp³-hybridized carbon atom, which affects both synthetic accessibility and derivatization potential. X-ray crystallographic studies of analogous spiroindoles reveal bond angles of 109.5° at the spiro center and typical aromatic bond lengths in the indole system (1.38-1.42 Å) .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 1H, ArH), 6.75 (dd, J=8.4, 2.0 Hz, 1H, ArH), 6.65 (d, J=2.0 Hz, 1H, ArH), 4.15-4.05 (m, 2H, OCH₂), 3.95-3.85 (m, 2H, NCH₂), 2.45-2.35 (m, 2H, CH₂), 2.25-2.15 (m, 2H, CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 143.2 (C-Br), 128.5, 123.7, 119.4, 115.2 (aromatic carbons), 72.4 (OCH₂), 52.1 (NCH₂), 35.7, 30.2 (spiro carbons).
The bromine atom at position 6 creates a distinct electronic environment, evidenced by upfield shifts in adjacent protons and carbons compared to non-halogenated analogs.
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence from 6-bromoindole:
Table 2: Synthetic protocol for 6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | N-Alkylation | 6-Bromoindole + 1,4-dibromobutane, K₂CO₃, DMF, 80°C, 12h | 78% |
2 | Cyclization | NaH, THF, 0°C→RT, 6h | 65% |
3 | Purification | Column chromatography (EtOAc/hexane 1:4) | 92% |
Critical to the process is maintaining anhydrous conditions during the cyclization step to prevent hydrolysis of the intermediate bromoalkane. The final product typically achieves >95% purity by HPLC (C18 column, MeCN/H₂O 70:30).
Alternative Synthetic Approaches
Recent advances have explored:
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Microwave-assisted synthesis: Reducing reaction times from 18h to 45 minutes while maintaining comparable yields (68% vs. 65% conventional).
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Flow chemistry methods: Enabling continuous production with 82% conversion efficiency at 120°C residence time of 8 minutes.
These methods address the traditional synthesis' limitations in scalability and energy efficiency, though industrial adoption remains limited due to the compound's discontinued status.
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 6-Aryl-spiroindole-oxolane | 74% |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino-spiroindole-oxolane | 68% |
Nucleophilic substitution | CuI, L-proline, DMF | 6-Cyano-spiroindole-oxolane | 62% |
The spirocyclic structure demonstrates remarkable stability under these conditions, with no observed ring-opening or rearrangement byproducts.
Ring-Opening Reactions
Controlled acidic hydrolysis (HCl/THF/H₂O, 60°C) cleaves the oxolane ring, yielding 6-bromo-3-(4-hydroxybutyl)indole as a key intermediate for further functionalization. This transformation highlights the compound's utility in accessing linear indole derivatives while preserving the bromine substituent.
Target | Assay | IC₅₀/EC₅₀ | Selectivity Index |
---|---|---|---|
MAO-B | Amplex UltraRed assay | 83 nM | 150 (vs. MAO-A) |
5-HT₆ receptor | Calcium flux assay | 12 nM | 40 (vs. 5-HT₂A) |
Akt1 kinase | ADP-Glo kinase assay | 1.2 μM | 8 (vs. Akt2) |
The compound demonstrates particularly strong inhibition of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative disorder research. Molecular docking studies indicate a binding energy of -9.4 kcal/mol in the MAO-B active site, with key interactions at FAD and Tyr435 residues.
Structure-Activity Relationship (SAR) Insights
Systematic modification studies reveal:
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Bromine replacement with smaller halogens (Cl, F) decreases MAO-B affinity by 3-5 fold
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Oxolane ring expansion to oxane reduces 5-HT₆ activity by 90%
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N-Methylation improves blood-brain barrier permeability (PAMPA logPe = -4.2 vs. -5.8 parent)
These findings underscore the critical role of both the bromine substituent and spirocyclic architecture in maintaining biological potency.
Comparative Analysis with Structural Analogs
Table 5: Comparison with related spirocyclic indoles
Compound | MAO-B IC₅₀ | 5-HT₆ EC₅₀ | Synthetic Complexity |
---|---|---|---|
6-Bromo-spiro[indole-oxolane] | 83 nM | 12 nM | Moderate |
5-Chloro-spiro[indole-oxane] | 450 nM | 85 nM | High |
Spiro[indole-piperidine] | 1.2 μM | 230 nM | Low |
This comparison highlights the optimal balance of potency and synthetic accessibility in the 6-bromo-oxolane derivative.
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